molecular formula C20H26ClNO3 B11159876 6-chloro-3-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

6-chloro-3-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11159876
M. Wt: 363.9 g/mol
InChI Key: PFDDGUWIRTVZEM-UHFFFAOYSA-N
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Description

6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves a series of organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one with 2-ethylpiperidine in the presence of a suitable base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with known anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a chromen-2-one core with a piperidine moiety makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

6-chloro-3-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C20H26ClNO3/c1-4-13-8-6-7-9-22(13)11-16-18(23)17(21)10-15-12(3)14(5-2)20(24)25-19(15)16/h10,13,23H,4-9,11H2,1-3H3

InChI Key

PFDDGUWIRTVZEM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)CC)C

Origin of Product

United States

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